Diisopropylethoxysilane

Descripción general

Descripción

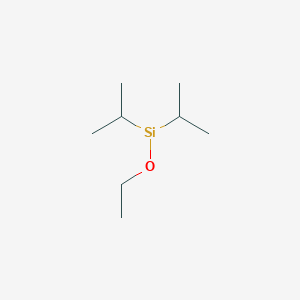

Diisopropylethoxysilane is an organosilicon compound with the molecular formula C8H20OSi. It is a colorless liquid that is used as a chemical intermediate in various industrial applications. The compound is known for its ability to react with moisture and water, making it useful in a range of chemical processes .

Métodos De Preparación

Diisopropylethoxysilane can be synthesized through the reaction of silane with diisopropyl alcohol. Acid catalysts are commonly used in this reaction to facilitate the process . The industrial production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place at elevated temperatures and may require the use of specialized equipment to handle the reactive intermediates .

Análisis De Reacciones Químicas

Diisopropylethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water to produce ethanol and silanol.

Oxidation: Can be oxidized under specific conditions to form various oxidation products.

Substitution: Participates in substitution reactions where the ethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Diisopropylethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biological molecules for research purposes.

Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable compounds.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials .

Mecanismo De Acción

The mechanism of action of diisopropylethoxysilane involves its ability to react with various molecular targets. The compound can form covalent bonds with other molecules, leading to the modification of their chemical properties. This reactivity is primarily due to the presence of the ethoxy group, which can be easily replaced by other functional groups under appropriate conditions .

Comparación Con Compuestos Similares

Diisopropylethoxysilane can be compared with other similar organosilicon compounds, such as:

Triisopropylsilane: Another organosilicon compound with similar reactivity but different functional groups.

Diisopropylmethylsilane: Similar in structure but with a methyl group instead of an ethoxy group.

Ethyltriethoxysilane: Contains three ethoxy groups, making it more reactive in certain conditions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

Diisopropylethoxysilane (DIPES) is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DIPES, focusing on its interactions with biological systems, its stability, and its potential implications in biomedical research.

Chemical Structure and Properties

This compound has the chemical formula . It consists of two isopropyl groups and an ethoxy group attached to a silicon atom. Its structure contributes to its unique reactivity and stability under various conditions, which are crucial for its biological applications.

1. Reactivity with Biological Molecules

DIPES exhibits interesting reactivity patterns that make it suitable for modifying surfaces in biological contexts. For instance, it can be used to create silane-based coatings on various substrates, enhancing their biocompatibility and functionality. Studies have shown that silanes like DIPES can covalently bond with hydroxyl groups on surfaces, facilitating the immobilization of biomolecules such as proteins and nucleic acids .

2. Stability Under Biological Conditions

Research indicates that DIPES remains stable under physiological conditions, making it a potential candidate for applications in drug delivery systems and biosensors. Its stability is particularly significant when used in cross-coupling reactions, where it does not degrade or lose efficacy over time . This property is essential for ensuring that biomolecular interactions remain intact during experimental procedures.

Case Study 1: Surface Functionalization for Protein Detection

A study demonstrated the use of DIPES for functionalizing poly(dimethylsiloxane) (PDMS) microchannels. The channels were treated with a solution of DIPES followed by glutaraldehyde to enhance the attachment of oligonucleotide receptors. This method significantly improved the detection sensitivity of biomarkers in synthetic urine samples, showcasing the compound's utility in diagnostic applications .

| Parameter | Concentration | Flow Distance (mm) |

|---|---|---|

| Model Target Solution | 1 ng/mL | 10 |

| Model Target Solution | 1000 ng/mL | 5 |

| Glutaraldehyde Concentration | 2% | Increased Interaction |

Case Study 2: Cross-Coupling Reactions

In another investigation, DIPES was employed in palladium-catalyzed cross-coupling reactions. The results indicated that DIPES did not diminish the reaction rate under basic conditions, which is critical for maintaining high yields in synthetic processes involving biological molecules . This stability suggests potential applications in developing new biochemical assays or therapeutic agents.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DIPES:

- Biocompatibility : When used as a coating agent, DIPES enhances the biocompatibility of surfaces, promoting cell adhesion and proliferation .

- Functionalization Efficiency : The efficiency of functionalizing surfaces with DIPES correlates with the concentration used; optimal concentrations lead to improved biomolecule immobilization .

- Potential in Drug Delivery : Due to its stability and reactivity, DIPES shows promise as a carrier for drug delivery systems, allowing for targeted delivery of therapeutic agents .

Propiedades

InChI |

InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNLSJOSQANDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.